![molecular formula C13H11Cl2NO3 B254384 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B254384.png)
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a synthetic compound that has gained attention in scientific research due to its potential use as a pharmaceutical agent. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. It also inhibits the activity of certain receptors, such as the adenosine receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects:
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also has anti-inflammatory properties and has been shown to reduce inflammation in various animal models. In addition, it has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in lab experiments is its ability to inhibit specific enzymes and receptors, which allows for the study of specific signaling pathways and physiological processes. However, one of the limitations is that it may have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are numerous future directions for the study of 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One direction is the further optimization of the synthesis method to improve yield and purity. Another direction is the study of its potential use as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic uses in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves the reaction of 4,7-dichloroindole-2-carboxylic acid with propargyl alcohol in the presence of a base. The resulting product is then reacted with 1,2-dioxolane-3-one to form the final compound. This method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been studied for its potential use as a pharmaceutical agent due to its ability to inhibit certain enzymes and receptors. It has shown promising results in the treatment of various diseases, including cancer and neurological disorders. In addition, it has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propiedades
Nombre del producto |
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one |
|---|---|
Fórmula molecular |
C13H11Cl2NO3 |
Peso molecular |
300.13 g/mol |
Nombre IUPAC |
4//',7//'-dichloro-1//'-prop-2-enylspiro[1,3-dioxolane-2,3//'-indole]-2//'-one |
InChI |
InChI=1S/C13H11Cl2NO3/c1-2-5-16-11-9(15)4-3-8(14)10(11)13(12(16)17)18-6-7-19-13/h2-4H,1,5-7H2 |
Clave InChI |
SXKQOCSZYAPLTQ-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=C(C=CC(=C2C3(C1=O)OCCO3)Cl)Cl |
SMILES canónico |
C=CCN1C2=C(C=CC(=C2C3(C1=O)OCCO3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-7-[(4-methylbenzyl)oxy]-6-nitro-2H-chromen-2-one](/img/structure/B254302.png)
![4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254306.png)
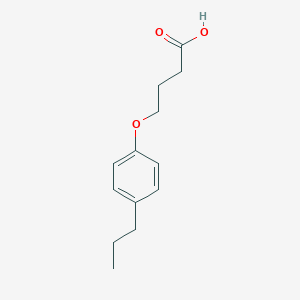
![3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B254312.png)
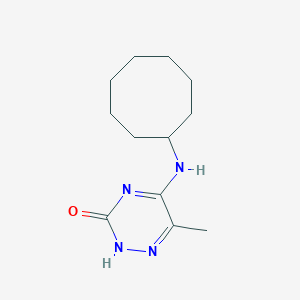
![6-methyl-5-[(2E)-2-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254318.png)
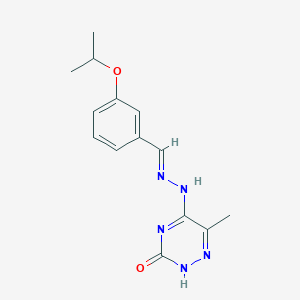

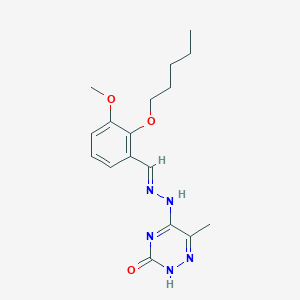
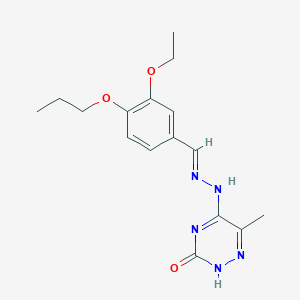
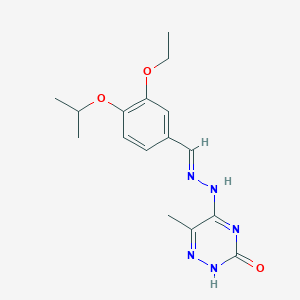
![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)

![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)